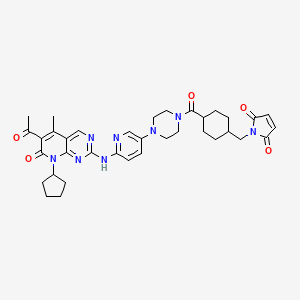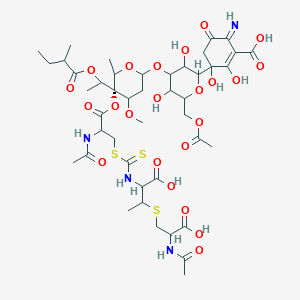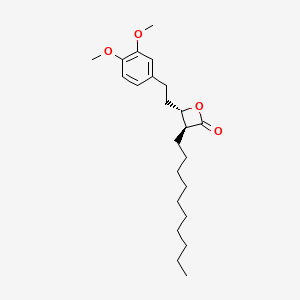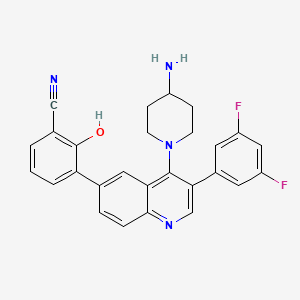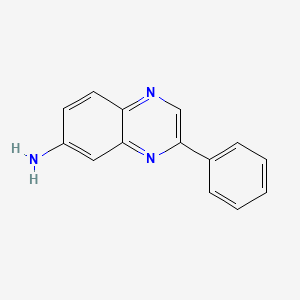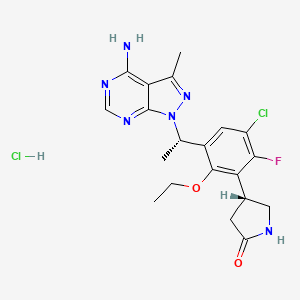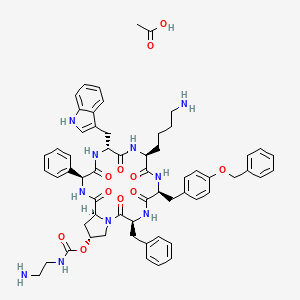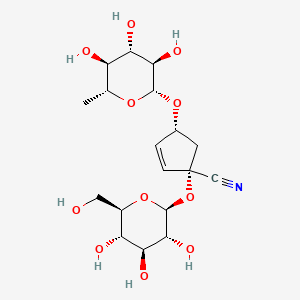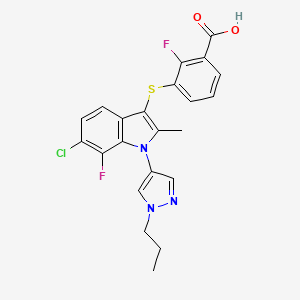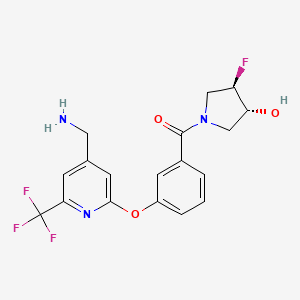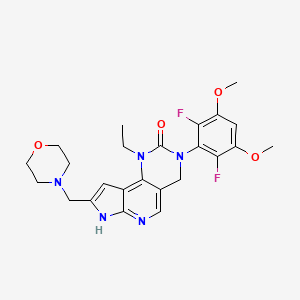
Pemigatinib
Übersicht
Beschreibung
Pemigatinib, vermarktet unter dem Markennamen Pemazyre, ist ein Krebsmedikament, das hauptsächlich zur Behandlung von Gallenblasenkrebs (Cholangiokarzinom) eingesetzt wird. Es ist ein selektiver, potenter, reversibler, oraler Inhibitor des Fibroblastenwachstumsfaktorrezeptors (FGFR) 1–3 . This compound wirkt, indem es FGFR2 in Tumorzellen blockiert, um zu verhindern, dass sie wachsen und sich ausbreiten .
Wissenschaftliche Forschungsanwendungen
Pemigatinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von FGFR-Inhibitoren und ihren chemischen Eigenschaften verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial als Therapeutikum untersucht.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von FGFR1, FGFR2 und FGFR3 hemmt. Diese Rezeptoren sind an zellulären Signalwegen beteiligt, die die Zellproliferation, das Überleben und die Migration regulieren . Durch die Blockierung dieser Rezeptoren verhindert this compound das Wachstum und die Ausbreitung von Krebszellen. Die beteiligten molekularen Ziele und Pfade umfassen die RAS-MAPK-, PI3K-AKT-, STAT- und PLCγ-Pfade .
Wirkmechanismus
Target of Action
Pemigatinib is a selective, potent, and reversible inhibitor of fibroblast growth factor receptors (FGFRs) 1–3 . FGFRs are receptor tyrosine kinases that activate signaling pathways in tumor cells . FGFR gene alterations have been observed in a wide variety of cancers, making them potential therapeutic targets .
Mode of Action
This compound works by inhibiting FGFRs, which in turn blocks the action of the abnormal protein that signals cancer cells to multiply . This inhibition helps stop or slow the spread of cancer cells . Specifically, it blocks the activity of abnormal FGFR2 proteins that signal cancer cells to divide . This keeps cancer cells from growing and may kill them .
Biochemical Pathways
The initiation of the FGFR signaling pathway requires the binding of its natural ligand . When FGFR signaling is deregulated, it can lead to the development of oncogenes and tumor-promoting physiological processes, such as cancer cell proliferation, enhanced angiogenesis, and evasion of cell death . This compound’s inhibition of FGFRs disrupts these pathways, thereby inhibiting tumor growth .
Pharmacokinetics
This compound is rapidly absorbed with a geometric mean elimination half-life of 11.3 hours . The geometric mean values of maximum serum concentration and area under the plasma concentration–time curve from 0 to 24 hours at steady state were 215.1 nmol/L and 2636.9 h·nmol/L, respectively . The mean clearance adjusted by bioavailability at steady state was low (11.8 L/h), and the apparent oral volume of distribution was moderate (170.5 L) .
Result of Action
This compound exposure triggers distinct signaling pathways and reduces the proliferative ability of all cancer cells, inducing G1 phase cell cycle arrest and strong intracellular stress resulting in ROS production, senescence, and apoptosis . It also causes the upregulation of microRNAs with tumor suppressor functions, along with the downregulation of validated protein targets with oncogenic roles .
Action Environment
Therefore, the environment, specifically the pH, can influence the action, efficacy, and stability of this compound . Additionally, concomitant use of this compound with strong or moderate CYP3A4 inducers should be avoided .
Biochemische Analyse
Biochemical Properties
Pemigatinib interacts with fibroblast growth factor receptors (FGFRs) 1–3, inhibiting their activity . The extensive network of hydrogen bonds and van der Waals contacts found in the FGFR1-Pemigatinib binding mode accounts for its high potency .
Cellular Effects
This compound influences cell function by inhibiting FGFRs, which regulate cell migration, proliferation, and cell differentiation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to FGFRs and inhibiting their activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over the course of a single-arm, phase 2 study, patients with pretreated, advanced CCA who received this compound once daily had an objective response; nearly half had stable disease . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . It interacts with FGFRs, which can lead to effects on metabolic flux or metabolite levels .
Transport and Distribution
Current studies focus on its interactions with FGFRs and the effects on its localization or accumulation .
Subcellular Localization
Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pemigatinib wird durch einen mehrstufigen Prozess synthetisiert, der verschiedene chemische Reaktionen umfasst. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese auf eine größere Skala, wobei die Reinheit und Ausbeute der Verbindung erhalten bleiben. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die regulatorischen Standards erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
Pemigatinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate erzeugen, während Reduktionsreaktionen dehydroxylierte Verbindungen ergeben .
Vergleich Mit ähnlichen Verbindungen
Pemigatinib wird mit anderen FGFR-Inhibitoren verglichen, wie z. B.:
Futibatinib: Ein weiterer FGFR-Inhibitor, der zur Behandlung von Cholangiokarzinomen eingesetzt wird.
Erdafitinib: Ein FGFR-Inhibitor, der zur Behandlung von Urothelkarzinomen eingesetzt wird.
Infigratinib: Ein FGFR-Inhibitor, der zur Behandlung von Cholangiokarzinomen eingesetzt wird.
This compound ist einzigartig in seiner Selektivität und Potenz für FGFR1–3, was es zu einer wertvollen zielgerichteten Therapie für Patienten mit FGFR2-Fusionen oder -Umlagerungen macht .
Eigenschaften
IUPAC Name |
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDMJFOHIXMBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027955 | |
| Record name | Pemigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy. | |
| Record name | Pemigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1513857-77-6 | |
| Record name | Pemigatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemigatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemigatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMIGATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)

